8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Beschreibung
This compound is a xanthine derivative with a purine-2,6-dione core substituted at positions 1, 3, 7, and 6. Key structural features include:
- 1- and 3-positions: Methyl groups, a common feature in xanthine derivatives like theophylline.
- 7-position: A 2-methylpropyl (isobutyl) group, which confers moderate lipophilicity.
The benzylpiperidine group distinguishes it from classical xanthine derivatives, suggesting unique pharmacokinetic or pharmacodynamic profiles.
Eigenschaften
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-17(2)15-29-20(25-22-21(29)23(30)27(4)24(31)26(22)3)16-28-12-10-19(11-13-28)14-18-8-6-5-7-9-18/h5-9,17,19H,10-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAJQFKDIRWBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with a suitable purine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Key Structural and Functional Differences
Piperazinylacetyl derivatives () show strong vasodilator activity, especially with electron-withdrawing substituents (e.g., dichlorophenyl), suggesting electronic effects dominate activity in these analogs.
7-Position Substitutions: The isobutyl group in the target compound is shorter than octyl () or phenoxypropyl () chains, balancing lipophilicity and solubility. Longer chains (e.g., octyl) may reduce aqueous solubility but improve membrane affinity.
Biological Implications: Piperazine-containing analogs () are frequently associated with antihistaminic or vasodilatory effects due to interactions with GPCRs or phosphodiesterases.
Research Findings and Mechanistic Insights
Vasodilator and Antiasthmatic Activity
- Derivatives with piperazinylacetyl groups (e.g., compound 8 in ) showed superior vasodilator activity compared to Cilostazol, a PDE3 inhibitor. Activity correlated with electron-withdrawing substituents (e.g., dichlorophenyl), suggesting redox or charge-transfer interactions are critical .
- The target compound’s benzylpiperidine group lacks electronegative substituents, which may limit PDE3 affinity but could favor other targets like adenosine receptors.
TRP Channel Modulation
- AM237 (), a xanthine derivative with a phenoxy group, activates TRPC5 channels, implicating purine-2,6-diones in ion channel regulation. The target compound’s benzylpiperidine may similarly modulate TRP channels, though this requires experimental validation.
Antihistaminic Potential
- Piperazine-linked theophylline derivatives () inhibited histamine-induced bronchospasm, with potency influenced by substituent hydrophobicity (e.g., phenylthiopropyl > phenoxy). The target compound’s benzylpiperidine group, being highly lipophilic, could enhance histamine receptor antagonism.
Biologische Aktivität
The compound 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine family. Its unique structure and functional groups suggest potential biological activities that warrant further investigation. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C28H33N5O2
- Molecular Weight : Approximately 471.605 g/mol
- Chemical Structure : The compound features a purine core with various substitutions, including a benzylpiperidine moiety and a branched alkyl chain.
| Property | Value |
|---|---|
| LogP | 4.5092 |
| Polar Surface Area | 47.413 |
| Hydrogen Bond Acceptors | 6 |
| InChI Key | RAAJQFKDIRWBAB-UHFFFAOYSA-N |
Pharmacological Potential
Research indicates that compounds structurally related to this purine derivative exhibit various biological activities, particularly in the context of neurological disorders and inflammation management. The following sections detail specific activities observed with similar compounds.
Central Nervous System Effects
Compounds with structural similarities often interact with neurotransmitter systems, particularly dopamine and serotonin pathways. For instance:
- Dopamine Receptor Modulation : Similar compounds have been shown to influence dopamine receptor activity, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are noteworthy. Research on related purine derivatives suggests:
- Inhibition of Inflammatory Pathways : Compounds like resveratrol have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α through various mechanisms, including modulation of the NLRP3 inflammasome .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes or neurotransmitter regulation.
- Receptor Interaction : Investigations into binding affinities for adenosine receptors could reveal insights into its pharmacodynamics.
Related Compounds and Their Activities
A review of literature on similar compounds provides context for understanding the biological activity of this purine derivative:
| Compound Name | Biological Activity |
|---|---|
| Resveratrol | Inhibits IL-1β production; modulates NLRP3 inflammasome |
| Erianin | Reduces caspase-1 cleavage; inhibits IL-1β secretion |
| Quercetin | Lowers serum uric acid levels; inhibits XOD |
These findings highlight the potential for This compound to exhibit similar pharmacological properties.
Future Directions in Research
Further research is necessary to elucidate the specific biological activities of this compound. Suggested areas for future investigation include:
- In Vitro Studies : Conducting cellular assays to assess anti-inflammatory effects.
- In Vivo Models : Evaluating therapeutic efficacy in animal models of neurological disorders.
- Mechanistic Studies : Exploring detailed mechanisms of action through receptor binding studies.
Q & A
Q. What are the optimal synthetic routes for 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine derivatives and purine-dione scaffolds. Key steps include:
- Condensation : Use sodium hydroxide in ethanol to facilitate benzylidene formation (e.g., 30% NaOH in ethanol for 12–14 hours under reflux) .
- Purification : Recrystallization from ethanol or n-hexane/EtOAc mixtures to achieve yields >70% .
- Example : A similar purine-dione derivative was synthesized with 90.1% yield via condensation of 1-phenylethyl-4-piperidone and substituted aldehydes .
- Table : Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzylidene formation | NaOH/EtOH, reflux (12–14 h) | 64–90% | |
| Purification | Recrystallization (ethanol/n-hexane) | >70% |
Q. How is the compound structurally characterized?
- Methodological Answer : Use NMR, IR, and HRMS for structural elucidation:
- 1H-NMR : Peaks at δ 2.36–7.58 ppm confirm methyl, piperidinyl, and aromatic protons .
- 13C-NMR : Signals at δ 21.5–187.3 ppm validate carbonyl and sp³/sp² carbons .
- IR : Bands at 1668 cm⁻¹ (C=O) and 1174 cm⁻¹ (C–N) confirm functional groups .
- HRMS : Accurate mass analysis (e.g., MH+ at m/z 408.2324) ensures molecular formula alignment .
Q. What is the role of the 4-benzylpiperidin-1-yl substituent in the compound’s reactivity?
- Methodological Answer : The piperidine ring enhances lipophilicity and target binding via:
- Steric effects : Bulky substituents influence conformation (e.g., 4-benzyl groups restrict rotational freedom) .
- Electronic effects : Piperidine’s basic nitrogen may participate in hydrogen bonding or salt bridge formation .
- Example : Analogous benzoylpiperidine derivatives showed improved solubility and receptor affinity compared to non-piperidine analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer :
- Variable substituents : Modify the benzyl group (e.g., 4-nitro, 4-chloro) to assess electronic effects on bioactivity .
- Scaffold hopping : Replace purine-dione with pyrimidin-2,4-dione or thiopyrano derivatives to explore heterocyclic diversity .
- Biological assays : Use enzyme inhibition (e.g., kinases) or cellular uptake studies to correlate structural changes with activity .
Q. How to resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer :
- NMR discrepancies : Compare δ values under identical conditions (e.g., DMSO-d6 vs. CDCl3). For example, methyl protons may shift by 0.1–0.3 ppm due to solvent polarity .
- Mass spectrometry : Use HRMS over EI-MS to avoid fragmentation ambiguities (e.g., m/z 803 vs. 804 in EI-MS ).
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE or coupling constants .
Q. What computational strategies are suitable for predicting binding modes of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with piperidine/purine scaffolds aligned to target active sites (e.g., kinases) .
- MD simulations : Run 100 ns trajectories in explicit solvent to assess conformational stability .
- Example : A benzoylpiperidine derivative showed a docking score of −9.2 kcal/mol against PDE5, validated by in vitro IC₅₀ = 12 nM .
Data-Driven Insights
-
Table : Key Spectral Data for Analogous Compounds
Compound Class 1H-NMR (δ, ppm) IR (cm⁻¹) HRMS (m/z) Benzylpiperidine-Purine 2.36 (CH₃), 7.58 (Ar–H) 1668 (C=O) 408.2324 Chlorobenzylidene Derivative 2.62 (N–CH₃), 6.28 (C=CH) 1721 (C=O) 803 (M+)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
